Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 912290-04-1
VCID: VC18671795
InChI: InChI=1S/C18H15S.C13H18F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-13(15,22(18,19)20)10(16)21-7-11-2-8-1-9(3-11)5-12(17,4-8)6-11/h1-15H;8-9,17H,1-7H2,(H,18,19,20)/q+1;/p-1
SMILES:
Molecular Formula: C31H32F2O6S2
Molecular Weight: 602.7 g/mol

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate

CAS No.: 912290-04-1

Cat. No.: VC18671795

Molecular Formula: C31H32F2O6S2

Molecular Weight: 602.7 g/mol

* For research use only. Not for human or veterinary use.

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate - 912290-04-1

Specification

CAS No. 912290-04-1
Molecular Formula C31H32F2O6S2
Molecular Weight 602.7 g/mol
IUPAC Name 1,1-difluoro-2-[(3-hydroxy-1-adamantyl)methoxy]-2-oxoethanesulfonate;triphenylsulfanium
Standard InChI InChI=1S/C18H15S.C13H18F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-13(15,22(18,19)20)10(16)21-7-11-2-8-1-9(3-11)5-12(17,4-8)6-11/h1-15H;8-9,17H,1-7H2,(H,18,19,20)/q+1;/p-1
Standard InChI Key MMTQYTFKDNOQOV-UHFFFAOYSA-M
Canonical SMILES C1C2CC3(CC1CC(C2)(C3)O)COC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional domains:

  • A triphenylsulfonium cation that facilitates solubility in organic solvents and stabilizes the sulfonate anion.

  • A difluoromethanesulfonate anion responsible for acid generation via photolysis.

  • A 3-hydroxyadamantyl methoxycarbonyl group that modifies acid strength and reduces diffusion length in resist films .

The adamantane moiety, a diamondoid hydrocarbon, imposes steric hindrance that minimizes unwanted acid migration during post-exposure baking. This structural feature is critical for achieving sub-20 nm feature sizes in modern semiconductor devices .

Physicochemical Properties

Key properties include:

PropertyValueSignificance
Molecular Weight602.7 g/molDetermines stoichiometry in formulations
Purity≥99.5%Ensures consistent photoresist performance
UV Absorption Peak193–248 nmMatches ArF excimer laser wavelengths
Thermal Decomposition>200°CPrevents degradation during processing

The compound’s high thermal stability allows integration into photoresists requiring aggressive baking steps, while its tailored UV sensitivity enables precise spatial control of acid generation .

Synthesis and Manufacturing

Reaction Pathway

Industrial synthesis typically proceeds via a two-step anion metathesis:

  • Quaternization: Triphenylsulfonium chloride reacts with silver(I) oxide to form the hydroxides intermediate.

  • Anion Exchange: The intermediate undergoes metathesis with 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonic acid, yielding the target compound .

Critical process parameters include:

  • Strict exclusion of moisture to prevent hydrolysis of the sulfonate group.

  • Temperature control (<40°C) to avoid adamantane ring degradation.

  • Use of aprotic solvents (e.g., dichloromethane) to maintain reaction efficiency .

Purification and Quality Control

Post-synthesis purification involves:

  • Crystallization from ethyl acetate/hexane mixtures to remove ionic byproducts.

  • Chromatographic techniques (silica gel, ion-exchange resins) for final polishing.

  • QC Metrics:

    • HPLC purity verification (≥99.5%).

    • Residual solvent analysis (<50 ppm).

    • Chloride ion content (<10 ppm) .

Mechanistic Role in Photolithography

Acid Generation Mechanism

Upon 193 nm UV exposure, the compound undergoes heterolytic cleavage:

Triphenylsulfonium+-SO2CF2OCOAdhνTriphenylsulfide+HSO2CF2OCOAd\text{Triphenylsulfonium}^+ \text{-SO}_2\text{CF}_2\text{OCOAd} \xrightarrow{h\nu} \text{Triphenylsulfide} + \text{HSO}_2\text{CF}_2\text{OCOAd}

The released difluoromethanesulfonic acid (HSO₂CF₂OCOAd) catalyzes deprotection reactions in chemically amplified resists. The adamantyl group’s bulkiness confines acid diffusion to ≤5 nm, enabling ultrahigh-resolution patterning .

Performance in ArF Photoresists

Comparative studies demonstrate superior characteristics over traditional PAGs:

ParameterConventional PAGThis Compound
Acid Strength (pKa)~1.50.8–1.2
Diffusion Length (nm)10–153–5
Photospeed (mJ/cm²)30–5015–20
LWR (3σ, nm)4.22.8

LWR: Line Width Roughness

The combination of strong acid strength and minimal diffusion enables 14 nm half-pitch resolution in ArF immersion lithography, meeting 5 nm node requirements .

Recent Advancements and Research Directions

EUV Lithography Compatibility

Modifications to the adamantyl substituent have improved EUV (13.5 nm) sensitivity:

  • Methacrylate-functionalized derivatives increase secondary electron capture cross-section by 40%.

  • Fluorinated adamantane variants reduce outgassing during EUV exposure, minimizing contamination of optics .

Hybrid PAG Systems

Blending with onium salt co-PAGs (e.g., iodonium tetrakis(pentafluorophenyl)borate) achieves:

  • Dose reduction: 22% lower energy requirements.

  • Improved profile control: 89° sidewall angles vs. 84° for single-PAG systems.

  • Reduced post-develop defects: <0.05/cm² vs. 0.2/cm² .

Comparative Analysis with Related Photoacid Generators

Triphenylsulfonium 4-Oxo-1-Adamantyloxycarbonyldifluoromethanesulfonate

This structural analog (CAS 913269-98-4) differs by a ketone group at the adamantane 4-position:

Property3-Hydroxyadamantyl Derivative4-Oxoadamantyl Derivative
Acid Strength (pKa)0.91.4
Thermal Stability (°C)210195
EUV Sensitivity8 mJ/cm²12 mJ/cm²

The 3-hydroxy variant’s stronger acidity and stability make it preferable for sub-7 nm nodes, while the 4-oxo derivative suits less aggressive nodes .

Non-Sulfonium PAGs

Compared to ionic iodonium salts and non-ionic nitrobenzyl esters, this compound offers:

  • Lower LER: 1.2 nm vs. 1.8–2.4 nm.

  • Reduced metal contamination: No halide counterions.

  • Better shelf-life: >12 months vs. 6–9 months .

Industrial Applications and Formulation Strategies

Photoresist Composition

Typical ArF resist formulation:

ComponentFunctionWeight %
Poly(4-hydroxystyrene)Matrix resin80–85
PAG (This compound)Acid generator3–5
Quaternary ammonium baseAcid quencher0.5–1
SurfactantCoating uniformity0.01–0.1
Solvent (PGMEA)CarrierBalance

PGMEA: Propylene glycol monomethyl ether acetate

Process Integration

Optimized processing parameters:

  • Prebake: 100°C × 60 s.

  • Exposure: 193 nm, 15–20 mJ/cm².

  • Post-exposure bake: 110°C × 90 s.

  • Development: 2.38% TMAH, 60 s .

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